Virstatin Virstatin 4-NAPHTHALIMIDOBUTYRIC ACID is a member of isoquinolines.
Brand Name: Vulcanchem
CAS No.: 88909-96-0
VCID: VC21221124
InChI: InChI=1S/C16H13NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-2,4-7H,3,8-9H2,(H,18,19)
SMILES: C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)O
Molecular Formula: C16H13NO4
Molecular Weight: 283.28 g/mol

Virstatin

CAS No.: 88909-96-0

Cat. No.: VC21221124

Molecular Formula: C16H13NO4

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

Virstatin - 88909-96-0

Specification

CAS No. 88909-96-0
Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
IUPAC Name 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid
Standard InChI InChI=1S/C16H13NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-2,4-7H,3,8-9H2,(H,18,19)
Standard InChI Key ZHXRDXTYPCPBTI-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)O
Canonical SMILES C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)O

Introduction

Molecular Mechanism of Action

Disruption of ToxT Dimerization

Further investigation into virstatin's mechanism revealed that it specifically inhibits the dimerization of ToxT, placing it in a unique class of inhibitors that disrupt protein-protein interactions . The N-terminal domain of ToxT has been identified as having the ability to form homodimers, a process essential for its activation of virulence gene expression . Virstatin prevents this homodimerization, thereby inhibiting ToxT's ability to activate the ctx promoter and other virulence-associated genes . This mechanism was confirmed through multiple experimental approaches, including bacterial two-hybrid systems and gel filtration chromatography .

Effects on Virulence Expression

Impact on Transcriptional Regulation

Virstatin's inhibition of ToxT activity has significant downstream effects on the transcription of virulence genes. Genomic microarray analysis revealed that in the presence of virstatin, 11 out of 15 genes in V. cholerae strain O395 and 21 out of 22 genes in strain C6706 that were significantly repressed are located within the tcp or ctx loci . This finding is consistent with the established model of CT and TCP regulation, where ToxT serves as a master regulator of virulence gene expression . By inhibiting ToxT activity, virstatin effectively blocks the transcription of multiple virulence factors, including the critical ctx genes responsible for cholera toxin production .

Quantitative Effects on Virulence Factors

Experiments measuring the impact of virstatin on transcriptional fusion reporters demonstrated a substantial reduction in ctx transcription while leaving the transcript levels of toxRS, tcpPH, and toxT relatively unaffected . This selective inhibition of virulence gene expression without disrupting the regulatory cascade upstream of ToxT highlights the specific nature of virstatin's mechanism of action . The compound's effectiveness was further demonstrated in heterologous expression systems, where virstatin inhibited ToxT-induced ctx-lacZ expression in Escherichia coli reporter strains .

Resistance Mechanisms

Mutation-Based Resistance

Research has identified specific mutations in ToxT that confer resistance to virstatin. Most notably, a single point mutation, L113P, located in the N-terminal putative dimerization domain of ToxT, renders the protein resistant to virstatin inhibition . Strains expressing ToxTL113P maintain CT production in the presence of virstatin at concentrations that completely inhibit virulence in wild-type strains . This mutation-based resistance mechanism provides further evidence supporting virstatin's mode of action through disruption of ToxT dimerization, as the L113P mutation occurs precisely in the domain involved in this process .

Natural Resistance in Non-O1/Non-O139 Strains

Studies examining the effectiveness of virstatin across different V. cholerae serogroups have revealed that some non-O1/non-O139 strains exhibit natural resistance to virstatin . This resistance is associated with the presence of a sequence-divergent toxT gene, designated toxT ENV, which differs from the typical toxT gene (toxT EPI) found in epidemic strains . The ToxT ENV variant remains functional in the presence of virstatin, allowing these strains to express virulence factors despite treatment with the compound . This natural resistance mechanism highlights the genetic diversity within V. cholerae strains and suggests potential limitations in virstatin's therapeutic applications against certain variants .

In Vivo Efficacy Studies

Intestinal Colonization Inhibition

The efficacy of virstatin has been demonstrated in vivo using infant mouse models of V. cholerae infection. Administration of virstatin significantly reduced intestinal colonization by TCP-dependent V. cholerae strains, with a reduction of approximately 4 logs in bacterial recovery compared to untreated controls . This inhibitory effect was specific to strains that rely on ToxT-regulated TCP for colonization, as TCP-independent strains showed no reduction in colonization in the presence of virstatin . Competition experiments between wild-type and ΔtcpA mutant strains further confirmed that virstatin eliminates the competitive advantage normally enjoyed by TCP-expressing strains during infection .

Post-Infection Treatment Efficacy

Particularly promising is the finding that virstatin remains effective when administered after infection has been established. In infant mouse models, delayed administration of virstatin 12 hours after inoculation with V. cholerae still reduced bacterial recovery by over 3 logs compared to untreated controls . This post-infection efficacy suggests potential therapeutic applications for virstatin in treating established cholera infections, analogous to how antibacterials such as tetracycline can reduce symptom duration when administered after onset of diarrhea .

Comparative Efficacy Across Strains

Strain-Dependent Effectiveness

Table 1: Virstatin Effectiveness Against Different V. cholerae Strains

Strain TypeToxT VariantVirstatin SensitivityColonization Inhibition
O1/O139 EpidemicToxT EPIHigh4-log reduction
Non-O1/Non-O139 (toxT EPI)ToxT EPIVariableStrain-dependent
Non-O1/Non-O139 (toxT ENV)ToxT ENVResistantMinimal to none
ToxT L113P MutantToxT L113PResistantNone

Research Applications

Chemical Genetics Tool

Beyond its potential therapeutic applications, virstatin has proven valuable as a chemical genetics tool for investigating virulence regulation in V. cholerae. By selectively inhibiting ToxT activity without affecting its expression, virstatin has enabled researchers to dissect the functional importance of ToxT dimerization in virulence gene activation . This approach has advantages over traditional genetic knockouts, as it allows for temporal control of inhibition and can reveal subtle aspects of protein function that might be missed in complete deletion studies .

Protein-Protein Interaction Studies

Virstatin represents an important example of small molecules that can disrupt specific protein-protein interactions, a challenging but promising area in drug development . The identification of virstatin's ability to prevent ToxT dimerization provides a model system for studying how small molecules can interfere with transcription factor multimerization, potentially informing the development of similar compounds targeting other dimeric transcriptional regulators .

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